“4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde” is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 . It’s used for research purposes .
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
These compounds have been synthesized using different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is a chemical compound with the molecular formula and a molecular weight of 247.33 g/mol. It features a unique structure that combines a propoxy group, a pyrrolidine ring, and a benzaldehyde moiety. This compound is primarily utilized in organic synthesis and biological research due to its distinctive chemical properties and potential therapeutic applications.
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of diverse products based on reaction conditions and reagents used.
Research indicates that 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde exhibits significant biological activity, particularly in proteomics research. It is employed to study protein interactions and functions, potentially influencing various biological pathways. The presence of the pyrrolidine ring enhances its binding affinity to specific proteins, making it a candidate for further investigation in medicinal chemistry .
The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves multiple steps:
These methods ensure high yields and purity of the target compound.
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde finds applications across various fields:
The interaction studies involving 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde focus on its binding capabilities with proteins and enzymes. The compound's structure allows it to modulate enzyme activity, potentially leading to inhibitory effects on specific pathways. Understanding these interactions is crucial for developing new therapeutic agents targeting various diseases .
Several compounds share structural similarities with 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Propoxybenzaldehyde | Lacks the pyrrolidine ring | Less versatile in biological applications |
| 3-Pyrrolidin-1-ylmethyl-benzaldehyde | Contains a pyrrolidine ring but no propoxy group | Different substitution patterns affecting activity |
| 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde | Contains a piperidine instead of pyrrolidine | Different pharmacological properties |
| 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | Similar pyrrolidine structure | Variation in functional groups affecting reactivity |
The uniqueness of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde lies in its combination of both the propoxy group and the pyrrolidine ring. This structural arrangement confers distinct chemical and biological properties that are not present in similar compounds, allowing for diverse applications in research and industry .
The compound’s IUPAC name reflects its substituents: 4-propoxy (an ethereal oxygen-linked propyl chain) and 3-(pyrrolidin-1-ylmethyl) (a pyrrolidine ring attached via a methylene bridge) on the benzaldehyde scaffold. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.34 g/mol. Key structural features include:
Synonyms include 4-propoxy-3-[(pyrrolidin-1-yl)methyl]benzaldehyde and 3-(pyrrolidin-1-ylmethyl)-4-propoxybenzaldehyde.
| Feature | 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde | 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde (CID 3144104) |
|---|---|---|
| Substituents | Propoxy, pyrrolidinylmethyl | Methyl, pyrrolidinyl |
| Molecular Weight | 247.34 g/mol | 189.25 g/mol |
| Reactivity | Aldehyde group for condensation reactions | Aldehyde group for condensation reactions |
| Applications | Anticancer intermediates, kinase inhibitors | Anticonvulsant intermediates |
The compound’s development is linked to advancements in benzaldehyde-pyrrolidine hybrid synthesis. Early work on pyrrolidine-containing molecules focused on their pharmacological potential, particularly in central nervous system (CNS) targets and anticancer agents. Key milestones include:
The integration of propoxy and pyrrolidinylmethyl groups reflects efforts to balance solubility and target binding affinity in drug candidates.
4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde belongs to a broader class of pyrrolidine-benzaldehyde hybrids, which are distinguished by their dual functionalization. This class includes:
| Derivative | Application | Key Structural Feature |
|---|---|---|
| 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde | Anticancer intermediates | Aldehyde + pyrrolidinylmethyl |
| 3-Methoxy-4-propoxybenzaldehyde | Antitumor research | Methoxy + propoxy |
| 4-(Pyrrolidin-1-ylmethyl)benzaldehyde | CNS drug precursors | Pyrrolidinylmethyl |